molecular formula C27H24N2O5S B1256387 ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B1256387
M. Wt: 488.6 g/mol
InChI Key: RHJCNONRUZIWBT-GXSAIBHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-(2-phenylethenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester is a benzoate ester and a member of phenols.

Scientific Research Applications

Structural Modifications and Conformational Features

The thiazolo[3,2-a]pyrimidines, including various derivatives, have been studied for their structural modifications and supramolecular aggregation. The aryl ring positioned at C5 of the thiazolopyrimidine ring is typically perpendicular, and different substituents at positions C2, C3, C6, and on the aryl at C5 lead to significant differences in intermolecular interaction patterns. The packing features of these compounds are controlled by weak interactions like C-H…O, C-H…N, N-H…N O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).

Synthesis Techniques

The synthesis of thiazolopyrimidine derivatives involves multi-component condensations and can be influenced by the position and nature of substituents in the aldehyde component. The structures of the synthesized compounds are determined through spectroscopic methods, and the synthesis approach can vary to form different derivatives depending on the chemical conditions (Vasilkova, Nikulin & Krivenko, 2020).

Applications in Molecular Synthesis

Creation of Novel Compounds

Thiazolopyrimidine derivatives have been used as precursors in cycloaddition reactions, leading to the formation of novel compounds with unique structures. These products are characterized thoroughly through methods like NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis, showcasing the versatility of thiazolopyrimidine derivatives in synthesizing structurally diverse molecules (Zeng, Ren, Fu & Li, 2018).

Preparation and Transformation to Heterocyclic Systems

Ethyl derivatives of thiazolopyrimidine are subjected to hydrolysis and cyclization to afford compounds that are then transformed into related heterocyclic systems. These transformations underscore the utility of thiazolopyrimidine derivatives in the synthesis of a variety of biologically active compounds (Youssef, Abbady, Ahmed & Omar, 2011).

properties

Product Name

ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N2O5S/c1-4-33-26(32)24-17(2)28-27-29(22(24)15-12-19-8-6-5-7-9-19)25(31)23(35-27)16-20-10-13-21(14-11-20)34-18(3)30/h5-16,22H,4H2,1-3H3/b15-12+,23-16+

InChI Key

RHJCNONRUZIWBT-GXSAIBHDSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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